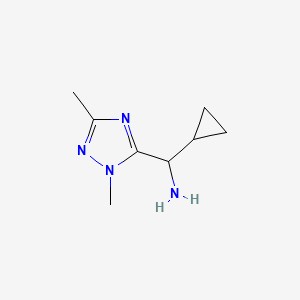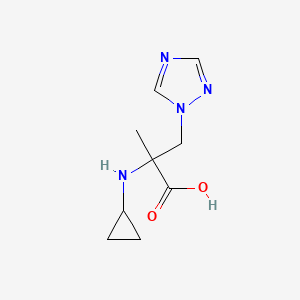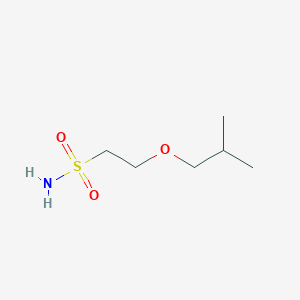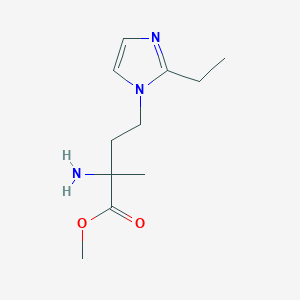
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde.
Alkylation: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 2-position.
Amino Acid Derivative Formation: The resulting compound is then reacted with methyl 2-bromo-2-methylbutanoate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole ring.
Industrial Chemistry: It is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylbutanoate: Lacks the ethyl group at the 2-position of the imidazole ring.
Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)-2-methylbutanoate: Has a methyl group instead of an ethyl group at the 2-position of the imidazole ring.
Uniqueness
Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and other scientific research applications.
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
methyl 2-amino-4-(2-ethylimidazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-9-13-6-8-14(9)7-5-11(2,12)10(15)16-3/h6,8H,4-5,7,12H2,1-3H3 |
InChI-Schlüssel |
ZFHNBFFURFXUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1CCC(C)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



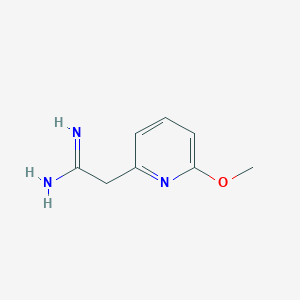

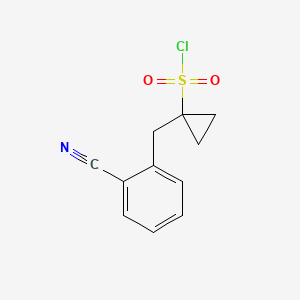
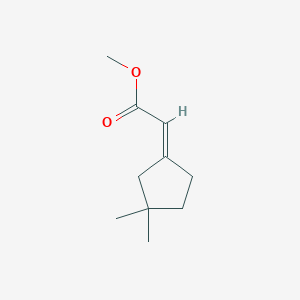
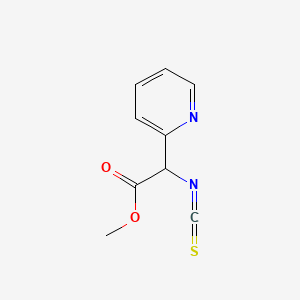
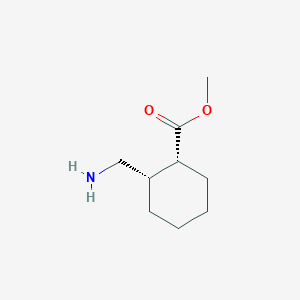

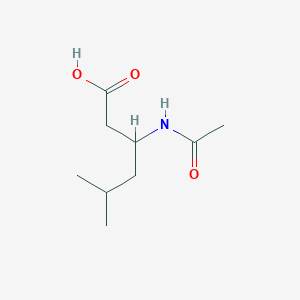
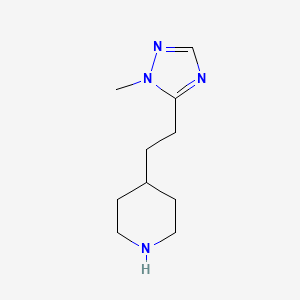
![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
